molecular formula C13H12ClNO2 B3798181 [2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol

[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol

Cat. No.: B3798181
M. Wt: 249.69 g/mol
InChI Key: CYMPXIXLFVSGTI-UHFFFAOYSA-N
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Description

“[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol” is a member of pyridines and an organohalogen compound . It is also known by registry numbers ZINC000065371581 .


Synthesis Analysis

The synthesis of such compounds often involves the use of Grignard reagents. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular formula of this compound is C13H12ClNO2 . The SMILES string representation is OCc1ccnc(Cl)c1 .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 143.57 . The melting point is between 59-64 °C .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to handle it with care, avoid inhalation, skin contact, and eye contact .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the wide range of biological activities exhibited by pyridine derivatives . Further studies could also focus on optimizing its synthesis and exploring its reactivity in various chemical reactions .

Properties

IUPAC Name

[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-17-12-4-2-3-10(14)13(12)11-7-9(8-16)5-6-15-11/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMPXIXLFVSGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2=NC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol
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[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol
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[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol
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[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol
Reactant of Route 6
[2-(2-chloro-6-methoxyphenyl)pyridin-4-yl]methanol

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